Tetrafluoroisophthalic acid
CAS No.: 1551-39-9
Cat. No.: VC20942831
Molecular Formula: C8H2F4O4
Molecular Weight: 238.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1551-39-9 |
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Molecular Formula | C8H2F4O4 |
Molecular Weight | 238.09 g/mol |
IUPAC Name | 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) |
Standard InChI Key | PGRIMKUYGUHAKH-UHFFFAOYSA-N |
SMILES | C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O |
Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O |
Physical and Chemical Properties
Tetrafluoroisophthalic acid exhibits distinctive physical and chemical properties that influence its behavior in various applications and reactions. Understanding these properties is essential for proper handling, storage, and utilization in research and industrial settings.
Basic Physical Properties
The physical characteristics of tetrafluoroisophthalic acid are summarized in the following table:
Chemical Properties and Reactivity
The chemical reactivity of tetrafluoroisophthalic acid is primarily determined by its carboxylic acid functionalities and the electronic effects of the four fluorine substituents. The presence of electron-withdrawing fluorine atoms on the aromatic ring significantly influences the acidity of the carboxylic groups, making them more acidic compared to unsubstituted isophthalic acid. This enhanced acidity affects its behavior in acid-base reactions, esterification processes, and potential coordination with metal ions.
The compound's XLogP3-AA value of 1.4 provides insight into its partition coefficient, suggesting moderate lipophilicity . This property has implications for its solubility profile, with the compound likely exhibiting better solubility in polar organic solvents than in water, though the presence of two carboxylic acid groups would confer some water solubility through hydrogen bonding.
Structural Characteristics
Molecular Structure and Configuration
Tetrafluoroisophthalic acid features a benzene ring substituted with two carboxylic acid groups at positions 1 and 3 (meta orientation) and four fluorine atoms at positions 2, 4, 5, and 6 . This specific arrangement creates a distinctive electronic environment around the aromatic core, influencing the compound's chemical behavior and reactivity.
The molecular structure can be represented through various notations:
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The canonical SMILES notation for tetrafluoroisophthalic acid is C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O .
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The InChIKey, which serves as a condensed digital representation of the chemical structure, is PGRIMKUYGUHAKH-UHFFFAOYSA-N .
These structural identifiers play crucial roles in database searches and chemical information retrieval, ensuring accurate identification of the compound across different chemical resources and literature.
Spectroscopic Properties
While specific spectroscopic data for tetrafluoroisophthalic acid is limited in the available search results, the compound would be expected to exhibit characteristic patterns in various spectroscopic analyses:
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the aromatic proton, carboxylic acid protons, and fluorine atoms. The ¹⁹F NMR would be particularly informative for confirming the positions and environments of the four fluorine atoms.
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Infrared (IR) spectroscopy would display characteristic absorption bands for the carboxylic acid groups (typically around 1700 cm⁻¹ for C=O stretching and broad O-H stretching around 3000-2500 cm⁻¹) and C-F bonds (typically in the 1000-1400 cm⁻¹ region).
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Mass spectrometry would provide fragmentation patterns characteristic of fluorinated aromatic compounds with carboxylic acid functionality.
Synthesis Methods
Advanced Synthetic Methods
For laboratory and industrial-scale production, more sophisticated approaches might be employed. By analogy with the synthesis of tetrafluorophthalic acid described in the search results, a potential route for tetrafluoroisophthalic acid might involve:
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Starting with a tetrachloroisophthalic acid precursor (similar to the tetrachloroisophthalic acid mentioned in search result ).
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Performing nucleophilic aromatic substitution with fluoride sources such as potassium fluoride in an appropriate solvent system.
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Conducting careful hydrolysis and isolation procedures to obtain the pure tetrafluoroisophthalic acid.
The development of efficient synthetic routes for fluorinated aromatic compounds remains an active area of research, with continuous improvements in reaction conditions, catalysts, and purification methods.
Applications and Research Findings
Coordination Chemistry and Metal-Organic Frameworks
Dicarboxylic acids, including isophthalic acid derivatives, are widely used as linking ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The fluorination of these linkers can introduce unique electronic effects, potentially leading to materials with novel properties.
Tetrafluoroisophthalic acid, with its two carboxylic acid groups in meta orientation and four fluorine substituents, could serve as an interesting building block for designing MOFs with distinctive structural and functional characteristics, including:
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Enhanced thermal and chemical stability
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Unique gas adsorption properties
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Modified catalytic activity
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Altered luminescence properties Further research specifically focused on tetrafluoroisophthalic acid in coordination chemistry would be valuable for expanding its applications in this field.
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